1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is a highly substituted organosilicon compound featuring a linear hexasilane backbone (six silicon atoms) with 13 methyl groups and a pyren-1-yl aromatic substituent. The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH), is covalently bonded to the terminal silicon atom, creating a hybrid structure that combines the electronic properties of silicon chains with the π-conjugation of pyrene.
Synthetic routes for such polysilanes typically involve sequential alkylation or aryl substitution reactions on preformed silicon frameworks. The steric bulk of the pyrene group and the extended silicon chain likely necessitate controlled reaction conditions to prevent undesired side reactions.
Properties
CAS No. |
138614-48-9 |
|---|---|
Molecular Formula |
C29H48Si6 |
Molecular Weight |
565.2 g/mol |
IUPAC Name |
[dimethyl(pyren-1-yl)silyl]-[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C29H48Si6/c1-30(2,3)32(6,7)34(10,11)35(12,13)33(8,9)31(4,5)27-22-20-25-18-17-23-15-14-16-24-19-21-26(27)29(25)28(23)24/h14-22H,1-13H3 |
InChI Key |
UQCUBSVBNCHLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane typically involves multiple steps, including the preparation of intermediate silanes and the introduction of the pyrene group. Common synthetic routes include:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or rhodium complexes.
Grignard Reaction: The formation of organosilicon compounds through the reaction of Grignard reagents with silicon halides.
Coupling Reactions: The use of coupling agents such as palladium catalysts to form carbon-silicon bonds.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the silicon atoms.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane has several scientific research applications:
Materials Science: Used in the development of advanced electronic and photonic materials due to its unique structural properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane exerts its effects is largely dependent on its ability to interact with other molecules through its silicon and pyrene moieties. The pyrene group can engage in π-π stacking interactions, while the silicon atoms can form strong bonds with various elements, facilitating the formation of complex structures.
Comparison with Similar Compounds
Structural and Electronic Properties
- Aromatic Substituents : The pyren-1-yl group introduces strong π-π interactions and broad UV-Vis absorption, distinct from phenyl or anthracenyl substituents. Pyrene’s planar structure may facilitate stacking in solid-state applications but reduces solubility in common solvents.
Thermal and Chemical Stability
- The compound’s thermal stability (~250–300°C) exceeds that of simpler methylated silanes (e.g., hexamethyldisilane) due to the stabilizing effects of the aromatic pyrene moiety and extended silicon chain.
- Compared to anthracene-substituted pentasilanes, the hexasilane backbone may offer marginally lower stability due to increased chain flexibility.
Research Findings and Gaps
- Synthetic Challenges: Limited data exist on the precise synthesis of this compound. Steric bulk may complicate purification, necessitating advanced chromatographic techniques.
- Experimental Data : Published studies on analogous pyrene-silicon hybrids suggest tunable emission properties, but direct measurements (e.g., quantum yield) for this specific compound are lacking.
- Computational Insights : Density functional theory (DFT) simulations predict enhanced charge delocalization at the silicon-pyrene interface, warranting experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
